Cas no 2137903-04-7 ((1-Fluorocyclopropyl)methanesulfinyl chloride)

(1-Fluorocyclopropyl)methanesulfinyl chloride Chemical and Physical Properties
Names and Identifiers
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- EN300-732828
- 2137903-04-7
- (1-fluorocyclopropyl)methanesulfinyl chloride
- (1-Fluorocyclopropyl)methanesulfinyl chloride
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- Inchi: 1S/C4H6ClFOS/c5-8(7)3-4(6)1-2-4/h1-3H2
- InChI Key: QQKZLZVZNYTFIL-UHFFFAOYSA-N
- SMILES: ClS(CC1(CC1)F)=O
Computed Properties
- Exact Mass: 155.9811918g/mol
- Monoisotopic Mass: 155.9811918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 36.3Ų
(1-Fluorocyclopropyl)methanesulfinyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-732828-0.25g |
(1-fluorocyclopropyl)methanesulfinyl chloride |
2137903-04-7 | 95.0% | 0.25g |
$2162.0 | 2025-03-11 | |
Enamine | EN300-732828-0.5g |
(1-fluorocyclopropyl)methanesulfinyl chloride |
2137903-04-7 | 95.0% | 0.5g |
$2255.0 | 2025-03-11 | |
Enamine | EN300-732828-1.0g |
(1-fluorocyclopropyl)methanesulfinyl chloride |
2137903-04-7 | 95.0% | 1.0g |
$2350.0 | 2025-03-11 | |
Enamine | EN300-732828-0.05g |
(1-fluorocyclopropyl)methanesulfinyl chloride |
2137903-04-7 | 95.0% | 0.05g |
$1973.0 | 2025-03-11 | |
Enamine | EN300-732828-0.1g |
(1-fluorocyclopropyl)methanesulfinyl chloride |
2137903-04-7 | 95.0% | 0.1g |
$2067.0 | 2025-03-11 | |
Enamine | EN300-732828-2.5g |
(1-fluorocyclopropyl)methanesulfinyl chloride |
2137903-04-7 | 95.0% | 2.5g |
$4607.0 | 2025-03-11 | |
Enamine | EN300-732828-10.0g |
(1-fluorocyclopropyl)methanesulfinyl chloride |
2137903-04-7 | 95.0% | 10.0g |
$10107.0 | 2025-03-11 | |
Enamine | EN300-732828-5.0g |
(1-fluorocyclopropyl)methanesulfinyl chloride |
2137903-04-7 | 95.0% | 5.0g |
$6817.0 | 2025-03-11 |
(1-Fluorocyclopropyl)methanesulfinyl chloride Related Literature
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
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Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
Additional information on (1-Fluorocyclopropyl)methanesulfinyl chloride
Exploring the Potential of (1-Fluorocyclopropyl)methanesulfinyl Chloride: A Comprehensive Overview
The compound (1-Fluorocyclopropyl)methanesulfinyl chloride (CAS No. 2137903-04-7) is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of sulfinyl chlorides, which are widely used in organic synthesis due to their reactivity and versatility. The molecule consists of a cyclopropane ring substituted with a fluorine atom and a methanesulfinyl chloride group, making it an interesting subject for both academic and industrial research.
Recent studies have highlighted the potential of (1-Fluorocyclopropyl)methanesulfinyl chloride in various fields, including pharmaceuticals, agrochemicals, and materials science. Its structure allows for a wide range of reactions, such as nucleophilic substitutions and additions, which are crucial in synthesizing complex molecules. The presence of the fluorine atom in the cyclopropane ring adds electron-withdrawing effects, enhancing the reactivity of the sulfinyl chloride group. This makes it an ideal precursor for generating intermediates in drug discovery and development.
In the pharmaceutical industry, (1-Fluorocyclopropyl)methanesulfinyl chloride has been explored as a building block for creating bioactive compounds. Researchers have utilized its reactivity to synthesize novel antibiotics, antiviral agents, and anticancer drugs. For instance, studies have shown that derivatives of this compound can inhibit key enzymes involved in bacterial resistance mechanisms, offering new avenues for combating antibiotic-resistant infections.
Another area where this compound has shown promise is in agrochemicals. The ability to modify its structure has led to the development of more effective pesticides and herbicides. By incorporating (1-Fluorocyclopropyl)methanesulfinyl chloride into agricultural chemicals, scientists aim to enhance their efficacy while reducing environmental impact. Recent advancements in green chemistry have also focused on sustainable synthesis methods for this compound, aligning with global efforts to promote eco-friendly practices.
The synthesis of (1-Fluorocyclopropyl)methanesulfinyl chloride involves a multi-step process that typically begins with the preparation of the corresponding sulfonic acid derivative. Advanced techniques such as microwave-assisted synthesis and catalytic transformations have been employed to optimize its production. These methods not only improve yield but also minimize byproducts, making the synthesis more efficient and cost-effective.
From a structural perspective, the cyclopropane ring in this compound contributes significantly to its stability and reactivity. The ring strain inherent in cyclopropane systems often leads to unique chemical properties, which are exploited in various reactions. For example, the strain can be released during certain transformations, leading to highly selective reactions that are valuable in organic synthesis.
Moreover, the presence of the methanesulfinyl chloride group introduces electrophilic character to the molecule, making it an excellent electrophile in nucleophilic substitution reactions. This property is particularly useful in forming carbon-sulfur bonds, which are essential in many organic compounds. Recent research has also explored its use in cross-coupling reactions, where it serves as a sulfur source for constructing biaryl and heteroaryl compounds.
In terms of applications beyond traditional synthesis, (1-Fluorocyclopropyl)methanesulfinyl chloride has been investigated for its potential in materials science. Its ability to form stable polymers under specific conditions has led to its consideration in developing advanced materials for electronics and biomedical devices. Researchers are particularly interested in its role as a precursor for biocompatible polymers that can be used in drug delivery systems or tissue engineering.
The study of (1-Fluorocyclopropyl)methanesulfinyl chloride continues to evolve with advancements in computational chemistry and experimental techniques. Computational models have provided deeper insights into its electronic structure and reaction mechanisms, enabling more precise predictions of its behavior under various conditions. This integration of theoretical and experimental approaches has significantly accelerated research progress.
In conclusion, (1-Fluorocyclopropyl)methanesulfinyl chloride is a versatile compound with immense potential across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, agrochemical development, and materials science. As research continues to uncover new applications and optimize its synthesis methods, this compound is poised to play an even greater role in advancing modern chemistry.
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